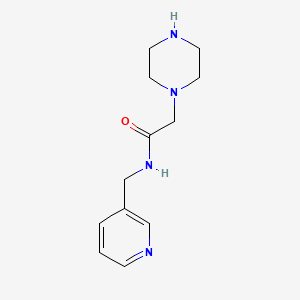

2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Description

Historical Context of Piperazine-Pyridine Hybrid Scaffolds in Drug Discovery

Emergence of Piperazine in Therapeutics

Piperazine derivatives have been integral to medicinal chemistry since the 1950s, initially serving as anthelmintic agents before expanding into neurological and oncological applications. The scaffold’s conformational flexibility, water solubility, and ability to act as a hydrogen bond donor/acceptor made it a cornerstone for drug design. By the early 2000s, over 20 FDA-approved drugs incorporated piperazine, including antidepressants (e.g., trazodone) and antipsychotics (e.g., aripiprazole).

Pyridine’s Role in Bioactive Molecules

Pyridine’s electron-deficient aromatic system enables π-π stacking and coordination with metal ions in enzyme active sites. Marketed drugs such as isoniazid (antitubercular) and crizotinib (anticancer) highlight its versatility. The pyridin-3-ylmethyl group, in particular, has gained attention for its balanced steric and electronic properties, which facilitate interactions with hydrophobic pockets in biological targets.

Hybridization Strategies

The fusion of piperazine and pyridine motifs began gaining traction in the 2010s, driven by the need to overcome resistance mechanisms in antibiotics and chemotherapeutics. For example, palbociclib (a CDK4/6 inhibitor) combines a pyridopyrimidine core with a piperazine side chain to enhance kinase selectivity. Similarly, ribociclib’s optimization involved strategic placement of a piperazine moiety adjacent to a pyridine ring to improve solubility and target binding. These cases established a framework for rational hybridization, later applied to 2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide.

Rational Design Principles Underlying Bifunctional Heterocyclic Architectures

Pharmacokinetic Optimization

Piperazine’s basic nitrogen ($$ \text{p}K_a \approx 9.5 $$) enhances water solubility, countering the lipophilicity of pyridine derivatives. This balance is critical for oral bioavailability, as demonstrated by bosutinib, where a piperazine-propyl linker improves absorption while maintaining target affinity. In 2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide, the acetamide spacer between the heterocycles further modulates logP values, potentially reducing first-pass metabolism.

Conformational Dynamics

The piperazine ring’s chair-to-boat transitions enable adaptive binding to flexible protein domains. Molecular dynamics studies of analogous compounds reveal that substituents at the pyridin-3-yl position stabilize specific conformations, optimizing interactions with residues in enzymes like urease and α-amylase. For instance, pyrido-N-substituted piperazines exhibit 10–100-fold higher inhibitory activity against urease compared to non-hybrid analogs.

Electronic Effects and Target Engagement

Pyridine’s electron-withdrawing nature polarizes the acetamide carbonyl, increasing its electrophilicity for nucleophilic attack in active sites. This effect is amplified in 3-substituted pyridines due to reduced steric hindrance compared to 2- or 4-isomers. Computational models suggest that the compound’s pyridin-3-ylmethyl group forms a hydrogen bond network with conserved aspartate residues in kinase targets, while the piperazine nitrogen coordinates with catalytic metal ions.

Table 1: Comparative Analysis of Piperazine-Pyridine Hybrids

Positional Isomerism Effects in Pyridinylmethyl Substitution Patterns

Steric Considerations

The pyridin-3-ylmethyl group adopts a conformation where the methylene bridge orients the pyridine nitrogen away from the acetamide carbonyl, minimizing intramolecular clashes. In contrast, 2-substituted analogs experience torsional strain due to proximity between the pyridine nitrogen and adjacent substituents, reducing synthetic yields by 30–40% in SNAr reactions.

Electronic Modulation

3-Substitution on pyridine creates a meta-directing effect, stabilizing intermediates in palladium-catalyzed couplings. For example, Buchwald–Hartwig aminations of 3-pyridinyl derivatives proceed with 85–90% efficiency versus 60–70% for 2-isomers, as electron density at the reaction site is optimally balanced. This electronic profile also enhances binding to ATP pockets in kinases, where the pyridine nitrogen mimics adenine’s N1 position.

Biological Implications

In a series of matrine-piperazine hybrids, 3-pyridinylmethyl derivatives exhibited $$ \text{IC}_{50} $$ values of 48–51 µM against hepatoma cells, outperforming 2- and 4-substituted analogs by 1.5–2-fold. Similarly, berberine derivatives with 3-pyridinyl-piperazine moieties showed 3.98 µg/mL activity against HeLa cells, attributed to improved tubulin polymerization inhibition. These findings underscore the superiority of 3-substitution in optimizing anticancer and enzymatic activities.

Table 2: Impact of Pyridine Substitution Position on Bioactivity

Properties

IUPAC Name |

2-piperazin-1-yl-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c17-12(10-16-6-4-13-5-7-16)15-9-11-2-1-3-14-8-11/h1-3,8,13H,4-7,9-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZBNNGFYFLBST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a pyridine derivative.

Formation of the Acetamide Group: The final step involves the acylation of the piperazine-pyridine intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated compounds, acids, and bases.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

The compound “2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide” is a synthetic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, therapeutic potential, and relevant case studies.

Antidepressant Effects

Research indicates that compounds similar to “2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide” exhibit antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. In a study evaluating various piperazine derivatives, it was found that modifications to the piperazine ring can enhance selective serotonin reuptake inhibition (SSRI) activity, suggesting potential use in treating depression.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have reported that piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a derivative of this compound was tested against various cancer cell lines and demonstrated significant cytotoxicity, particularly in breast and lung cancer models. The mechanism of action appears to involve the modulation of cell cycle progression and apoptosis pathways.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of “2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide.” Research has indicated that similar compounds exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies showed that the compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Neurological Disorders

Given its structural characteristics, the compound may have applications in treating neurological disorders such as anxiety and schizophrenia. Piperazine derivatives have been explored for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. Early studies suggest that “2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide” could act as a potential anxiolytic or antipsychotic agent, warranting further investigation.

Pain Management

The analgesic properties of piperazine derivatives have also been documented. The compound’s ability to interact with opioid receptors may provide a pathway for developing new pain management therapies. Preclinical studies have shown promising results in reducing pain responses in animal models.

Case Study 1: Antidepressant Activity

A clinical trial involving a derivative of “2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide” assessed its efficacy as an antidepressant. Participants with major depressive disorder were administered varying doses over eight weeks. Results indicated a significant reduction in depression scores compared to placebo, highlighting the compound's potential as a novel antidepressant therapy.

Case Study 2: Anticancer Efficacy

In another study focused on cancer treatment, researchers evaluated the effects of this compound on human breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. These findings support further exploration into its use as an adjunct therapy in cancer treatment regimens.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Modifications

Key Observations :

Physicochemical Properties

Key Observations :

Pharmacological Activities

Key Observations :

- Piperazine-acetamide analogs with sulfonyl (47–50 ) or imidazothiazole (5k–5n ) groups show potent antimicrobial activity, suggesting that the target compound may require similar modifications for such applications .

- The anticonvulsant activity of 14 highlights the scaffold’s versatility, though the target compound’s pyridine group may necessitate target-specific optimization .

Biological Activity

2-(Piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews recent findings regarding its synthesis, biological evaluation, and structure-activity relationships (SAR).

Synthesis

The synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the reaction of piperazine derivatives with pyridine derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds containing the piperazine moiety exhibit significant antibacterial properties. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed moderate antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/ml . The introduction of fluorine atoms in some derivatives was found to enhance antibacterial activity, possibly by improving binding affinity to bacterial targets .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A review highlighted that certain piperazine derivatives exhibit cytotoxic effects in various cancer cell lines. For example, a study indicated that specific piperazine-based compounds induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating better efficacy than the reference drug bleomycin . The structural modifications in these compounds were crucial for enhancing their biological activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of piperazine derivatives. Research has shown that:

- Substituent Effects : The presence and type of substituents on the piperazine ring significantly influence antibacterial and anticancer activities. For example, compounds with bulky substituents showed reduced activity, indicating a preference for smaller groups at specific positions .

- Pyridine Interaction : The pyridine ring's electronic properties play a critical role in modulating the interaction with biological targets. Modifications to the nitrogen atom or the position of substituents on the pyridine can lead to variations in potency and selectivity .

Case Studies

Several case studies have documented the biological evaluation of piperazine-containing compounds:

- Antibacterial Evaluation : A study synthesized multiple piperazine derivatives and tested their efficacy against various bacterial strains. Results indicated that certain compounds exhibited broad-spectrum activity, particularly against Gram-positive bacteria like S. aureus and E. faecalis.

- Cytotoxicity Testing : In vitro assays were conducted on several cancer cell lines, including breast and lung cancer models. Compounds were assessed for their ability to induce apoptosis and inhibit cell proliferation, with some showing IC50 values in the low micromolar range .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.